molecular formula C17H18ClFN2O5S B3637100 N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3637100
M. Wt: 416.9 g/mol
InChI Key: BHFAHTBPNUIZOQ-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group and a dimethoxy-N-methylsulfonylanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Nitration and Halogenation: Introduction of chloro and fluoro groups onto a phenyl ring.

    Amidation: Formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

    Sulfonylation: Introduction of the sulfonyl group through the reaction of an amine with a sulfonyl chloride.

    Methoxylation: Introduction of methoxy groups via methylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the nitro groups (if present) or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: Halogen atoms (chloro and fluoro) on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may yield amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide” may be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for designing new compounds.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyanilino)acetamide: Lacks the sulfonyl group.

    N-(3-chloro-4-fluorophenyl)-2-(N-methylsulfonylanilino)acetamide: Lacks the methoxy groups.

    N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)propionamide: Has a propionamide backbone instead of acetamide.

Uniqueness

The presence of both chloro and fluoro groups, along with the dimethoxy and N-methylsulfonyl groups, makes “N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide” unique. These functional groups can impart specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O5S/c1-25-15-7-5-12(9-16(15)26-2)21(27(3,23)24)10-17(22)20-11-4-6-14(19)13(18)8-11/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFAHTBPNUIZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

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